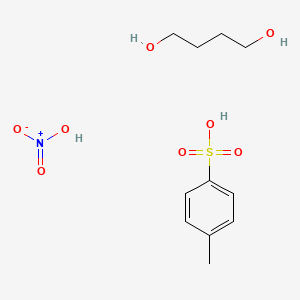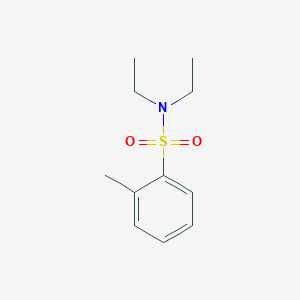
Carbonic acid;2-hexyldecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid;2-hexyldecan-1-ol, also known as 2-Hexyl-1-decanol, is a branched alcohol with the molecular formula C16H34O and a molecular weight of 242.44 g/mol . It is a long-chain monohydroxy alcohol and is one of the constituents of the essential oil extracted from the roots of Adiantum flabellulatum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hexyl-1-decanol can be synthesized through various methods, including the Guerbet reaction, which involves the condensation of alcohols in the presence of a catalyst to form higher molecular weight alcohols . The reaction typically requires high temperatures and the presence of a base such as potassium hydroxide.
Industrial Production Methods
Industrial production of 2-Hexyl-1-decanol often involves the hydrogenation of fatty acids or fatty acid esters derived from natural sources. This process is carried out under high pressure and temperature conditions using a metal catalyst such as nickel or palladium .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyl-1-decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Hexyl decanoic acid.
Reduction: Hexadecane.
Substitution: Hexyl decanoate.
Applications De Recherche Scientifique
2-Hexyl-1-decanol has several scientific research applications, including:
Chemistry: Used as an organic solvent in the extraction of non-polar acidic drugs from human plasma.
Biology: Studied for its dielectric relaxation properties at low temperatures.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 2-Hexyl-1-decanol involves its interaction with various molecular targets and pathways. As a long-chain alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of drugs through biological membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Octyl-1-dodecanol
- 2-Butyl-1-octanol
- 2-Ethyl-1-hexanol
- 2-Decyl-1-tetradecanol
Uniqueness
Compared to similar compounds, 2-Hexyl-1-decanol is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Its long-chain structure contributes to its effectiveness as a solvent and its ability to modify membrane properties .
Propriétés
Numéro CAS |
142782-19-2 |
|---|---|
Formule moléculaire |
C33H70O5 |
Poids moléculaire |
546.9 g/mol |
Nom IUPAC |
carbonic acid;2-hexyldecan-1-ol |
InChI |
InChI=1S/2C16H34O.CH2O3/c2*1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2;2-1(3)4/h2*16-17H,3-15H2,1-2H3;(H2,2,3,4) |
Clé InChI |
PHJCGFIBJLYMJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)CO.CCCCCCCCC(CCCCCC)CO.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


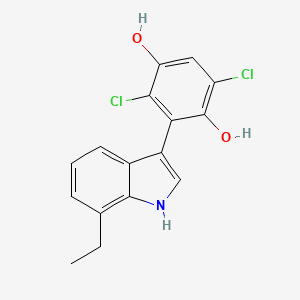

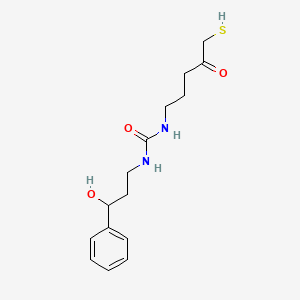
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)
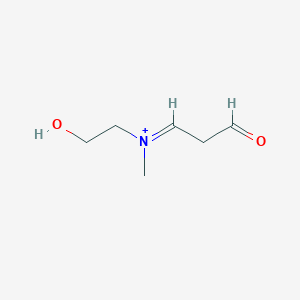
![2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B15161404.png)
![Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-](/img/structure/B15161411.png)
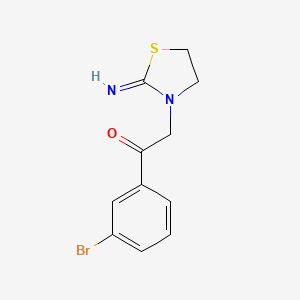
![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)

